molecular formula C13H14N4OS2 B6942702 N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine

N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B6942702
M. Wt: 306.4 g/mol
InChI Key: JZSGALLPVKRBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a thiadiazole ring, and a methoxyethyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c1-18-7-6-11-16-13(20-17-11)14-8-12-15-9-4-2-3-5-10(9)19-12/h2-5H,6-8H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSGALLPVKRBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, followed by the introduction of the thiadiazole ring through cyclization reactions. The methoxyethyl group is then added via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-ylmethyl)-1,2,4-thiadiazol-5-amine: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.

    3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine: Does not contain the benzothiazole moiety, potentially reducing its overall stability and effectiveness.

Uniqueness

N-(1,3-benzothiazol-2-ylmethyl)-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine stands out due to its combined structural features, which confer unique chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.